4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate
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Overview
Description
4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C14H13NO6S. This compound is characterized by the presence of a methoxy group, a methyl group, a nitro group, and a sulfonate ester group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2-methylphenol followed by sulfonation and subsequent esterification with methoxyphenol. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonate ester can be hydrolyzed to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Hydrolysis: Aqueous sodium hydroxide (NaOH) solution.
Major Products
Reduction: 4-Aminophenyl 2-methyl-5-nitrobenzene-1-sulfonate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 4-Methoxyphenyl 2-methyl-5-nitrobenzenesulfonic acid.
Scientific Research Applications
4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonate ester group can also participate in reactions with nucleophiles, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-2-methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate: Similar structure but with a formyl group instead of a methoxy group.
2,5-Difluoro-4-nitrotoluene: Contains fluorine atoms instead of a methoxy group and a sulfonate ester.
Uniqueness
4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations .
Properties
IUPAC Name |
(4-methoxyphenyl) 2-methyl-5-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c1-10-3-4-11(15(16)17)9-14(10)22(18,19)21-13-7-5-12(20-2)6-8-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPGXUKNHAVKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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